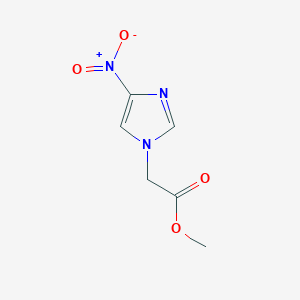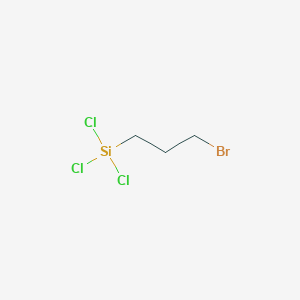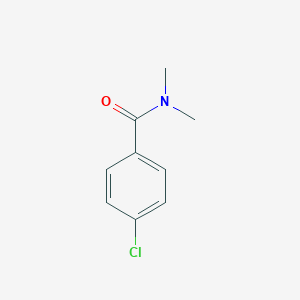
Eisen(III)-propan-2-olat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) propan-2-olate, also known as iron(III) propionate, is an important inorganic compound with a wide range of applications in scientific research. It is a coordination complex of iron(III) with the ligand propan-2-olate, and is a strong oxidizing agent. Iron(III) propan-2-olate is widely used in the field of biochemistry and physiology, as it has the ability to interact with biomolecules such as proteins, lipids, and nucleic acids. Additionally, the advantages and limitations of using iron(III) propan-2-olate in laboratory experiments will be discussed, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Nanotechnologie
Eisen(III)-isopropoxid hat im Bereich der Nanotechnologie fruchtbaren Boden gefunden . Es wird bei der Synthese verschiedener Nanomaterialien aufgrund seiner besonderen physikalischen Eigenschaften verwendet .
Dünne Schichten
Eisen(III)-isopropoxid wird auch bei der Herstellung von Dünnschichten verwendet . Diese Filme werden oft in verschiedenen technologischen Anwendungen eingesetzt, darunter Mikroelektronik und Schutzbeschichtungen.
Ingenieurwesen und Umweltbereich
Im Ingenieurwesen und Umweltbereich spielt Eisen(III)-isopropoxid eine bedeutende Rolle . Es wird in verschiedenen Prozessen eingesetzt, darunter Abfallbehandlung und Umweltbehebung.
Katalyse und Synthese
Eisen(III)-isopropoxid wird in der Katalyse und Synthese eingesetzt . Es wird als Katalysator in verschiedenen chemischen Reaktionen verwendet und trägt zur Effizienz und Wirksamkeit dieser Prozesse bei.
Energieumwandlung und -speicherung
Im Bereich der Energieumwandlung und -speicherung ist Eisen(III)-isopropoxid sehr wertvoll <a aria-label="3: " data-citationid="07cfc96c-3e39-e76e-5315-8e17a18d9498-3
Wirkmechanismus
Target of Action
Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is primarily used in the field of nano-materials and thin films, engineering and environmental field . It is employed in catalysis and synthesis, energy conversion and storage . The primary site of action of iron is the erythrocyte .
Mode of Action
Iron(3+);propan-2-olate interacts with its targets in a unique way. Unlike conventional drugs, no drug-receptor interaction takes place . Instead, the compound plays a role in the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Biochemical Pathways
Iron plays major roles in various biochemical pathways. It is essential for oxygen transport (e.g., hemoglobin), short-term oxygen storage (e.g., myoglobin), and energy generation (e.g., cytochromes) . Iron also serves vital roles in various nonheme-containing enzymes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in regulating iron homeostasis .
Pharmacokinetics
Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacodynamics of iron after oral administration have been studied using several approaches . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Result of Action
The result of the action of Iron(3+);propan-2-olate is the production of hemoglobin, which is necessary for the transport of oxygen in the body . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Action Environment
The action of Iron(3+);propan-2-olate can be influenced by environmental factors. For instance, it is sensitive to moisture and decomposes in water . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water in its environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iron(3+);propan-2-olate involves the reaction of Iron(III) chloride with propan-2-ol in the presence of a base.", "Starting Materials": [ "Iron(III) chloride", "Propan-2-ol", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve Iron(III) chloride in propan-2-ol.", "Step 2: Add the base to the solution and stir for several hours.", "Step 3: Filter the resulting mixture to remove any solid precipitate.", "Step 4: Evaporate the solvent under reduced pressure to obtain Iron(3+);propan-2-olate as a solid product." ] } | |
CAS-Nummer |
14995-22-3 |
Molekularformel |
C9H24FeO3 |
Molekulargewicht |
236.13 g/mol |
IUPAC-Name |
iron;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Fe/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
CLASSVPTSXBDMK-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3] |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[Fe] |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



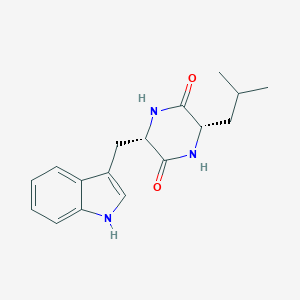
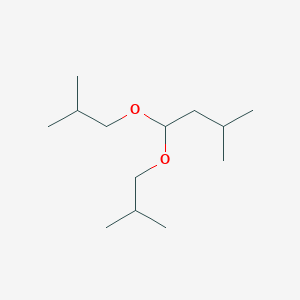
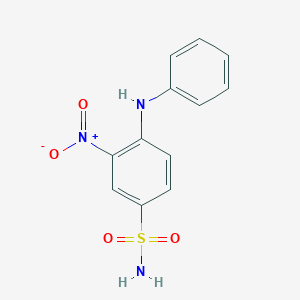
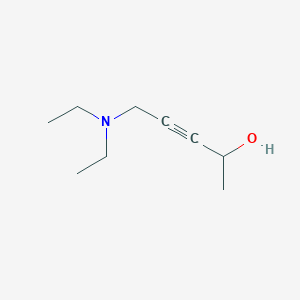

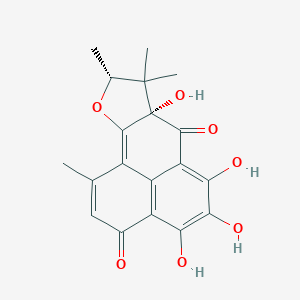
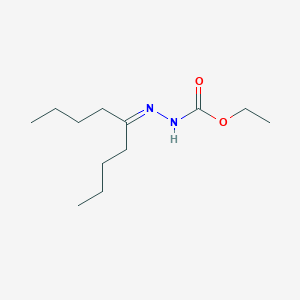
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
